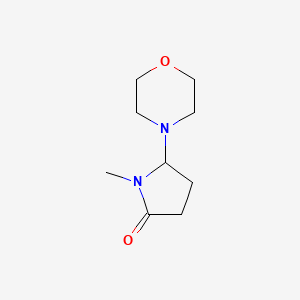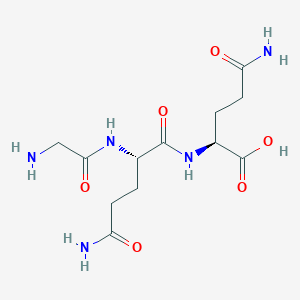
1,6-Bis(methyltellanyl)hexa-1,3,5-triyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Bis(methyltellanyl)hexa-1,3,5-triyne is an organotellurium compound characterized by the presence of tellurium atoms bonded to a hexatriyne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Bis(methyltellanyl)hexa-1,3,5-triyne can be synthesized through the reaction of hexa-1,3,5-triyne with methyltellurium reagents. The reaction typically involves the use of an aprotic solvent to facilitate the formation of the desired product . The reaction conditions often require a controlled environment to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Bis(methyltellanyl)hexa-1,3,5-triyne undergoes various chemical reactions, including:
Oxidation: The tellurium atoms can be oxidized to higher oxidation states using oxidizing agents.
Reduction: The compound can be reduced to form tellurium-containing anions.
Substitution: The methyltellanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like organolithium or Grignard reagents are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while substitution reactions can produce a variety of organotellurium compounds with different functional groups.
Applications De Recherche Scientifique
1,6-Bis(methyltellanyl)hexa-1,3,5-triyne has several scientific research applications:
Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies:
Mécanisme D'action
The mechanism of action of 1,6-Bis(methyltellanyl)hexa-1,3,5-triyne involves its ability to participate in chalcogen bonding, where the tellurium atoms act as electrophilic species towards nucleophilic regions in other molecules . This interaction can influence the reactivity and stability of the compound in various chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexa-1,3,5-triyne: A simpler compound without the methyltellanyl groups, used in the synthesis of carbon nanotubes.
1,6-Bis(methylsulfanyl)hexa-1,3,5-triyne: Similar structure but with sulfur atoms instead of tellurium, exhibiting different chemical properties and reactivity.
Uniqueness
1,6-Bis(methyltellanyl)hexa-1,3,5-triyne is unique due to the presence of tellurium atoms, which impart distinct electronic and chemical properties compared to its sulfur and selenium analogs. The tellurium atoms enhance the compound’s ability to participate in chalcogen bonding, making it valuable for specific applications in materials science and catalysis .
Propriétés
Numéro CAS |
501330-21-8 |
|---|---|
Formule moléculaire |
C8H6Te2 |
Poids moléculaire |
357.3 g/mol |
Nom IUPAC |
1,6-bis(methyltellanyl)hexa-1,3,5-triyne |
InChI |
InChI=1S/C8H6Te2/c1-9-7-5-3-4-6-8-10-2/h1-2H3 |
Clé InChI |
DNKBTNQHHOLHMS-UHFFFAOYSA-N |
SMILES canonique |
C[Te]C#CC#CC#C[Te]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.3.1]nonane, 9-(4-methoxyphenyl)-9-(3-methylphenyl)-](/img/structure/B14221662.png)
![3-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B14221665.png)
![N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)thiourea](/img/structure/B14221666.png)
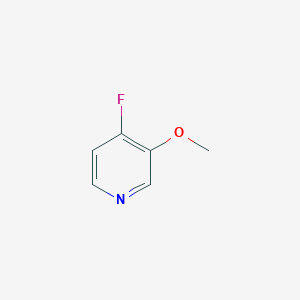
![4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide](/img/structure/B14221679.png)
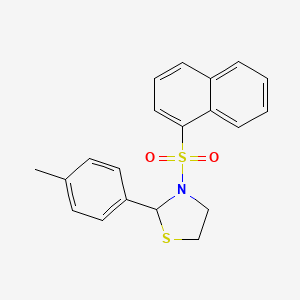
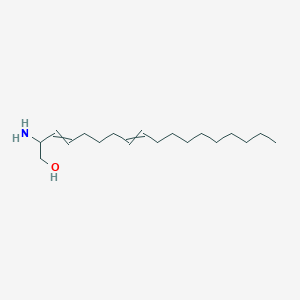
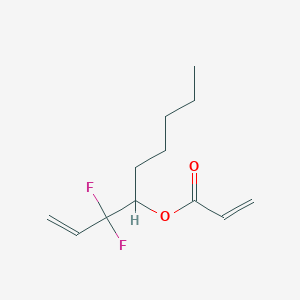
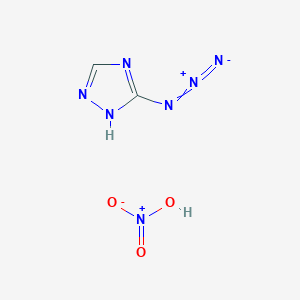
![5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine](/img/structure/B14221716.png)

